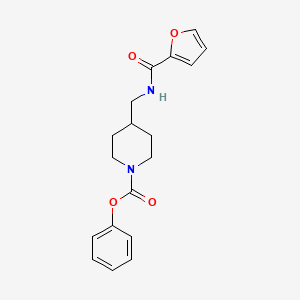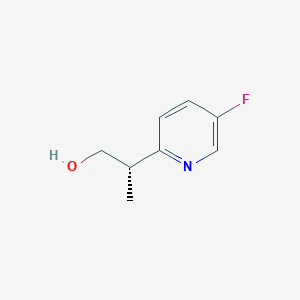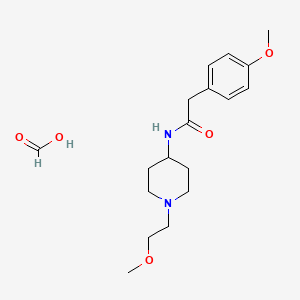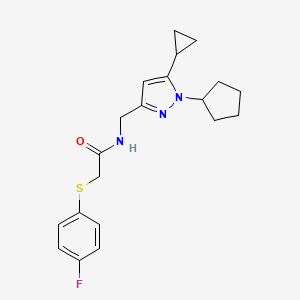
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone, also known as PATM, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized through various methods and has been found to have promising applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antitumor Agents : Compounds similar in structure to (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone have been identified as potent antitumor agents. For example, a study discovered a cytotoxic agent selective against a tumorigenic cell line, highlighting the potential of these compounds in cancer research (Hayakawa et al., 2004).
Antimicrobial and Antifungal Activities : Various derivatives of this compound have shown effective antimicrobial and antifungal properties. This includes activity against bacteria like Escherichia coli and fungal strains such as Candida albicans (Patel & Patel, 2017).
Antitubercular Activity : Some derivatives of this compound have been synthesized and evaluated for their antitubercular activities, offering potential insights for treating tuberculosis (Chandrashekaraiah et al., 2014).
Parkinson's Disease Imaging : Certain analogs of this compound have been developed as potential PET imaging agents for Parkinson's disease, highlighting its application in neurological research (Wang et al., 2017).
Antidepressant and Nootropic Agents : Research indicates that certain Schiff bases and 2-azetidinones derivatives of isonocotinyl hydrazone related to this compound show potential as antidepressant and nootropic agents (Thomas et al., 2016).
Electrochemical Analysis : Studies have been conducted on pyridine derivatives related to this compound to understand their interaction at metal electrode interfaces, useful in electrochemical analysis (Pięta et al., 2015).
Organocatalysis : Some studies focus on the use of derivatives in organocatalysis for the synthesis of medically relevant structures, demonstrating its versatility in chemical synthesis (Chen et al., 2009).
Propiedades
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(10-3-5-18-9-10)15-7-12(8-15)17-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCREMSEBLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2702876.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2702879.png)




![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)
amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2702895.png)

